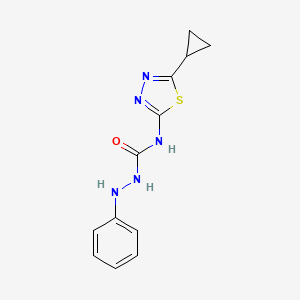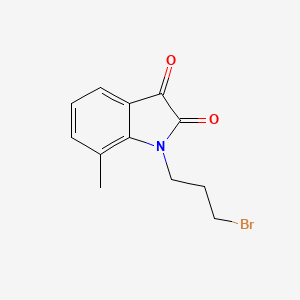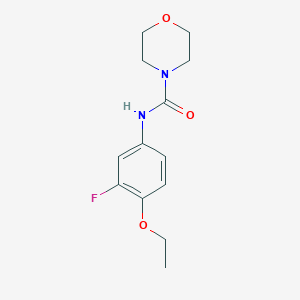
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazole-containing compounds, which have been reported to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, some studies have suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. Other studies have suggested that this compound may inhibit the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to have several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting Bcl-2 expression. In addition, this compound has been reported to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). Furthermore, 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to inhibit the replication of herpes simplex virus by inhibiting viral DNA synthesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential therapeutic applications. This compound has been reported to possess a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea. One direction is to explore its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, future research could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Finally, future studies could explore the structure-activity relationship of thiadiazole-containing compounds to identify more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea can be synthesized using a multi-step procedure. The first step involves the reaction of aniline with carbon disulfide and sodium hydroxide to form 5-mercapto-1,3,4-thiadiazole. The second step involves the reaction of 5-mercapto-1,3,4-thiadiazole with chloroformate to form 5-chloromethyl-1,3,4-thiadiazole. The final step involves the reaction of 5-chloromethyl-1,3,4-thiadiazole with cyclopropylamine and urea to form 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
Scientific Research Applications
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been reported to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-11(16-14-9-4-2-1-3-5-9)13-12-17-15-10(19-12)8-6-7-8/h1-5,8,14H,6-7H2,(H2,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXOFTOKXHOTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)



![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)